13,29-Dihydroxymilbemycin A4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,29-Dihydroxymilbemycin A4 is a macrocyclic lactone compound that belongs to the milbemycin family of drugs. It is a potent anthelmintic agent that has been widely used in veterinary medicine to treat parasitic infections in animals. The compound has also shown potential in the treatment of various human diseases, including cancer and Alzheimer's disease.
Mechanism Of Action
The mechanism of action of 13,29-Dihydroxymilbemycin A4 is related to its ability to bind to and activate specific receptors in the body. The compound binds to the glutamate-gated chloride channels in the nervous system of parasites, causing paralysis and death. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis through its interaction with various signaling pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of 13,29-Dihydroxymilbemycin A4 are complex and varied. The compound has been shown to affect various biological processes, including gene expression, protein synthesis, and cellular signaling. It also has a potent anthelmintic effect on parasites, causing paralysis and death. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis through its interaction with various signaling pathways.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 13,29-Dihydroxymilbemycin A4 in lab experiments is its potency and specificity. The compound has a potent anthelmintic effect on parasites, making it an effective tool for studying parasitic infections. It also has a specific and well-defined mechanism of action, making it a useful tool for studying various biological processes. However, the compound also has some limitations, including its toxicity and potential side effects, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 13,29-Dihydroxymilbemycin A4. One potential area of research is the development of new analogs and derivatives of the compound with improved potency and specificity. Another area of research is the use of the compound in combination with other drugs to enhance its therapeutic effect. Additionally, the compound has shown potential in the treatment of various human diseases, including cancer and Alzheimer's disease, and further research is needed to explore its potential in these areas.
Synthesis Methods
The synthesis of 13,29-Dihydroxymilbemycin A4 is a complex process that involves several steps. The compound is typically synthesized through a combination of chemical and enzymatic reactions, starting with the fermentation of Streptomyces hygroscopicus bacteria. The fermentation process is followed by several purification and isolation steps to obtain the pure compound.
Scientific Research Applications
The use of 13,29-Dihydroxymilbemycin A4 in scientific research has been extensive. The compound has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and parasitic infections. It has also been used as a tool in the study of various biological processes, including gene expression, protein synthesis, and cellular signaling.
properties
CAS RN |
134053-89-7 |
---|---|
Product Name |
13,29-Dihydroxymilbemycin A4 |
Molecular Formula |
C32H46O9 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
(4S,5'S,6R,6'R,8R,10E,13S,14E,16E,20R,21R,24S)-6'-ethyl-12,21,24-trihydroxy-11-(hydroxymethyl)-5',13,22-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H46O9/c1-5-26-18(2)11-12-31(41-26)15-24-14-23(40-31)10-9-21(16-33)27(34)19(3)7-6-8-22-17-38-29-28(35)20(4)13-25(30(36)39-24)32(22,29)37/h6-9,13,18-19,23-29,33-35,37H,5,10-12,14-17H2,1-4H3/b7-6+,21-9+,22-8+/t18-,19-,23+,24-,25?,26+,27?,28+,29+,31+,32+/m0/s1 |
InChI Key |
QNRGVUGZBUINDR-VYHDBUIVSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(C=C([C@H]5O)C)C(=O)O3)O)C)O)\CO)C |
SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)CO)C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)CO)C |
synonyms |
13,29-dihydroxymilbemycin A4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.